molecular formula C21H23FN2O2 B4543429 N-(3,4-dimethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

N-(3,4-dimethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4543429
M. Wt: 354.4 g/mol
InChI Key: FTEZMFIXNVLENP-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide” typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using 3-fluorobenzoyl chloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethylphenyl group.

    Reduction: Reduction reactions can occur, especially at the carbonyl group of the benzoyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.

Biology

Biologically, the compound could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, research might focus on the compound’s potential therapeutic effects, such as its ability to modulate neurotransmitter systems or reduce inflammation.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide” would likely involve interactions with specific molecular targets, such as receptors or enzymes. These interactions could modulate signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1-(3-chlorobenzoyl)piperidine-4-carboxamide
  • N-(3,4-dimethylphenyl)-1-(3-methylbenzoyl)piperidine-4-carboxamide
  • N-(3,4-dimethylphenyl)-1-(3-nitrobenzoyl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, “N-(3,4-dimethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide” may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-6-7-19(12-15(14)2)23-20(25)16-8-10-24(11-9-16)21(26)17-4-3-5-18(22)13-17/h3-7,12-13,16H,8-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEZMFIXNVLENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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